molecular formula C16H18ClNO4 B7805612 5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride

5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride

Cat. No.: B7805612
M. Wt: 323.77 g/mol
InChI Key: UIMNJWRSWDFFKA-UHFFFAOYSA-N
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Description

5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride is a chemical compound that features a morpholine ring attached to a furan ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride typically involves a multi-step process. One common method starts with the preparation of the furan ring, followed by the introduction of the phenyl group. The morpholine moiety is then attached via a Mannich reaction, which involves the condensation of formaldehyde, morpholine, and the furan derivative. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: The morpholine moiety can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with enzyme active sites or receptor binding pockets, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-(Morpholinomethyl)isoxazole-3-carboxylic acid hydrochloride: Similar structure but with an isoxazole ring instead of a furan ring.

    2-(Morpholinomethyl)acrylonitrile: Contains a nitrile group instead of a carboxylic acid group.

Uniqueness

5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride is unique due to the combination of its furan ring and morpholine moiety, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(morpholin-4-ylmethyl)-2-phenylfuran-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4.ClH/c18-16(19)14-10-13(11-17-6-8-20-9-7-17)21-15(14)12-4-2-1-3-5-12;/h1-5,10H,6-9,11H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMNJWRSWDFFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(O2)C3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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